2-(3-Fluorophenyl)-6-methylbenzoic acid
CAS No.: 1214323-12-2
Cat. No.: VC11704890
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214323-12-2 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-6-methylbenzoic acid |
| Standard InChI | InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | KHYMPACHJROHHR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(3-Fluorophenyl)-6-methylbenzoic acid (CAS: 1214323-12-2) consists of a benzoic acid core substituted with a methyl group at the 6-position and a 3-fluorophenyl moiety at the 2-position . The molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.234 g/mol . The fluorine atom’s electronegativity and the methyl group’s steric effects influence the compound’s electronic distribution and reactivity.
Systematic and Common Names
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IUPAC Name: 2-(3-Fluorophenyl)-6-methylbenzoic acid
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Alternative Designations: 3-Fluoro-2-methylbenzoic acid phenyl derivative (non-standard)
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.234 g/mol |
| Exact Mass | 230.074 Da |
| PSA (Polar Surface Area) | 37.30 Ų |
| LogP (Partition Coefficient) | 3.499 |
The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability, while the PSA reflects limited polar interactions, typical of aromatic carboxylic acids .
Synthesis and Manufacturing
Industrial Considerations
Scale-up production would prioritize cost-effective raw materials, such as m-toluic acid, and optimize reaction conditions (e.g., temperature, solvent selection) to enhance yield and purity . Continuous-flow systems might mitigate exothermic risks during fluorination.
Recent Advances and Research Directions
Computational Studies
Density functional theory (DFT) simulations predict that the 3-fluorophenyl group induces a charge polarization, increasing the carboxylic acid’s acidity () . This property could be exploited in pH-sensitive drug delivery systems.
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